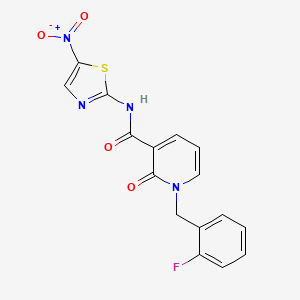

Ácido 3-(3-amino-1,2,4-triazin-5-il)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

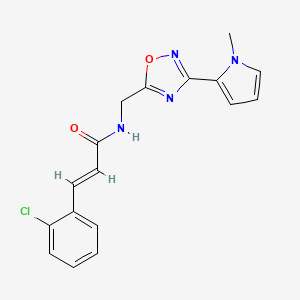

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a compound that can be associated with a class of triazine derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it would share some chemical properties and reactivity with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was achieved through the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized via the Michael addition of dichloronaphthalene-dione and diaminobenzoic acid . These methods could potentially be adapted for the synthesis of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can participate in various intermolecular interactions. For example, the compound mentioned in the first paper crystallizes in the monoclinic space group and features extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions. The Dimroth rearrangement is one such reaction where triazole derivatives can be isomerized in hot, basic solutions to equilibrium mixtures . This type of reactivity could be relevant to 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid, as the presence of amino groups may allow for similar transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their specific substituents and molecular structure. For instance, the density, crystalline structure, and hydrogen bonding patterns can affect the solubility, melting point, and overall stability of the compound . The triazine derivatives discussed in the papers are likely to have unique properties that could be inferred for 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid, such as solubility in various solvents, UV spectra, and ionization constants .

Aplicaciones Científicas De Investigación

- Los derivados de enamina se han evaluado por sus propiedades antimicrobianas. Específicamente, compuestos derivados de 1,3,5-triazina, como el ácido 3-(3-amino-1,2,4-triazin-5-il)benzoico, han mostrado actividad contra bacterias Gram-negativas (por ejemplo, E. coli), bacterias Gram-positivas (por ejemplo, S. aureus) y hongos (por ejemplo, C. albicans) .

- Las herramientas computacionales, como el programa PLANTS, se han utilizado para estudiar las interacciones de unión de los derivados de enamina con los objetivos biológicos. Estas ideas ayudan en el diseño racional de fármacos .

Actividad Antimicrobiana

Química Computacional y Diseño de Fármacos

Mecanismo De Acción

Target of Action

Similar triazine derivatives have been investigated for their antimicrobial, antimalarial, anti-cancer, and anti-viral activities .

Mode of Action

It’s known that triazine derivatives interact with their targets, leading to changes that can inhibit the growth of bacteria, viruses, and cancer cells .

Biochemical Pathways

It’s known that triazine derivatives can interfere with various biological processes, including dna replication, protein synthesis, and metabolic pathways .

Result of Action

Similar triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound are not mentioned in the retrieved documents, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, these compounds could play a significant role in future therapeutic strategies .

Análisis Bioquímico

Biochemical Properties

It is known that the triazine ring in the compound has a strong electron-withdrawing effect, which can influence its interactions with other biomolecules

Cellular Effects

Some studies have suggested that triazine derivatives may have antimicrobial activity, indicating that they could influence cell function

Molecular Mechanism

It is known that the compound can interact with other molecules through its amino group

Propiedades

IUPAC Name |

3-(3-amino-1,2,4-triazin-5-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGXKRABZRXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)